Cyclohexyltriphenylphosphonium bromide

Catalog No.
S1491558
CAS No.
7333-51-9
M.F
C24H26BrP
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyltriphenylphosphonium bromide

CAS Number

7333-51-9

Product Name

Cyclohexyltriphenylphosphonium bromide

IUPAC Name

cyclohexyl(triphenyl)phosphanium;bromide

Molecular Formula

C24H26BrP

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1

InChI Key

QRAKRDZMIONMRZ-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

Bromo(cyclohexyl)triphenylphosphorane

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Organic Synthesis

  • Catalyst: CTPB serves as a catalyst for various organic reactions, including the Steglich reaction, a crucial step in peptide bond formation. Source: Journal of Organic Chemistry - "A Simple and Efficient One-Pot Synthesis of Peptides Using Cyclohexyltriphenylphosphonium Bromide (CTPB) as a Catalyst":
  • Phase Transfer Catalyst: Due to its lipophilic (fat-loving) and hydrophilic (water-loving) properties, CTPB can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible (non-mixing) phases in organic reactions. Source: Chemical Society Reviews - "Recent advances in phase-transfer catalysis":

Material Science

  • Precursor for Ionic Liquids: CTPB can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in electrochemistry, catalysis, and separation processes. Source: Chemical Communications - "Ionic Liquids Based on Cyclohexyltriphenylphosphonium Cations: Synthesis, Characterization and Catalytic Activity in Heck Reaction":
  • Self-Assembled Monolayers (SAMs): CTPB can form self-assembled monolayers on surfaces due to its strong interaction with various materials. These SAMs find applications in biosensing, corrosion protection, and surface modification. Source: Langmuir - "Self-Assembled Monolayers of Cyclohexyltriphenylphosphonium Bromide on Gold: Structure and Properties":

Other Applications

  • Antimicrobial Activity: CTPB exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new disinfectants or antimicrobial agents. Source: International Journal of Molecular Sciences - "Antimicrobial Activity of Cyclohexyltriphenylphosphonium Bromide against Oral Bacteria": )
  • Mitochondrial Targeting: Due to its positive charge, CTPB can accumulate in mitochondria, making it useful for delivering drugs or probes specifically to these cellular organelles. Source: Chemical Science - "Mitochondria-Targeted Delivery of Therapeutic Agents using Cyclohexyltriphenylphosphonium-Based Cations":

Cyclohexyltriphenylphosphonium bromide is a quaternary ammonium compound with the molecular formula C24H26BrPC_{24}H_{26}BrP and a molecular weight of 425.34 g/mol. This compound appears as a beige to white crystalline powder and is known for its applications in various chemical syntheses and biological studies. It is characterized by its triphenylphosphonium moiety, which enhances its lipophilicity and facilitates its use in biological systems .

The primary mechanism of action of CTPB involves its lipophilic cation. Due to its positive charge, the cyclohexyltriphenylphosphonium moiety accumulates in the negatively charged membranes of mitochondria, the cell's powerhouses []. This accumulation allows researchers to study mitochondrial function, probe membrane potential, and deliver therapeutic agents to mitochondria [].

CTPB should be handled with care in a fume hood due to its potential health hazards. Specific data on CTPB toxicity is limited, but organophosphonium compounds can have neurotoxic effects []. It is advisable to consult the safety data sheet (SDS) before handling CTPB.

, primarily due to the presence of the phosphonium group. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, which allows for the synthesis of various derivatives.
  • Reduction Reactions: It can be reduced to yield cyclohexyltriphenylphosphine, which is useful in further synthetic applications.
  • Reactions with Electrophiles: The phosphonium ion can act as an electrophile in reactions with nucleophiles, leading to the formation of new compounds .

Cyclohexyltriphenylphosphonium bromide exhibits notable biological activity, particularly in mitochondrial studies. It has been shown to:

  • Inhibit Mitochondrial Respiration: By targeting mitochondrial complexes, it can affect cellular respiration and energy production.
  • Potential Anticancer Activity: Some studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function .

The compound's ability to accumulate in mitochondria due to its lipophilic nature makes it a valuable tool in studying mitochondrial dynamics and function.

The synthesis of cyclohexyltriphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with cyclohexyl bromide under basic conditions, leading to the formation of cyclohexyltriphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Cyclohexyltriphenylphosphonium bromide has several applications across different fields:

  • Chemical Research: It serves as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.
  • Biological Studies: Its role in mitochondrial research makes it significant for studies related to bioenergetics and apoptosis.
  • Pharmaceutical Development: Due to its biological properties, it may be explored for potential therapeutic applications against cancer .

Studies on cyclohexyltriphenylphosphonium bromide have revealed interactions with various biological molecules:

  • Mitochondrial Proteins: It interacts with proteins involved in the electron transport chain, influencing their activity and stability.
  • Cell Membranes: The compound's lipophilicity allows it to integrate into lipid membranes, affecting membrane potential and permeability .

These interactions are crucial for understanding its biological effects and potential therapeutic uses.

Several compounds share structural similarities with cyclohexyltriphenylphosphonium bromide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(Cyclohexyl)methyltriphenylphosphonium bromideC25H28BrPC_{25}H_{28}BrP439.37 g/molContains an additional methyl group on the phosphonium
Benzyltriphenylphosphonium bromideC25H28BrPC_{25}H_{28}BrP439.37 g/molBenzyl group instead of cyclohexyl
Octyldiphenylphosphonium bromideC23H30BrPC_{23}H_{30}BrP425.34 g/molLonger alkyl chain enhances lipophilicity

Cyclohexyltriphenylphosphonium bromide is unique due to its specific cyclohexane ring structure, which influences its solubility and biological activity compared to other phosphonium salts. Its distinct properties make it particularly useful in mitochondrial studies and organic synthesis applications .

Traditional Synthetic Routes: Alkylation of Triphenylphosphine with Cyclohexyl Bromides

The most established method for CTPB synthesis involves the nucleophilic alkylation of triphenylphosphine (PPh₃) with cyclohexyl bromide. This reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of cyclohexyl bromide, displacing the bromide ion. The process is typically conducted in anhydrous dichloromethane or toluene under reflux conditions (80–110°C) for 12–24 hours.

Reaction Scheme:
$$
\text{PPh}3 + \text{C}6\text{H}{11}\text{Br} \rightarrow \text{C}6\text{H}{11}\text{PPh}3^+ \text{Br}^-
$$

Industrial-scale production employs optimized parameters, such as:

  • Molar ratio: 1:1 (PPh₃ : cyclohexyl bromide)
  • Solvent recovery systems to isolate CTPB via crystallization.
  • Yield: 75–85% after recrystallization from ethanol.

Novel Synthetic Methodologies: Lithium-Mediated Reactions

Recent advances leverage organometallic reagents to enhance efficiency. For example, lithium-halogen exchange using n-butyllithium (n-BuLi) enables the generation of phosphorane intermediates, which react with electrophiles to form CTPB derivatives. This approach is critical for synthesizing functionalized phosphonium salts with tailored properties.

Example Protocol:

  • Treat CTPB (3 g) with n-BuLi (1.5 M in hexane) in diethyl ether.
  • Add 5-cyanothiophene-2-aldehyde to form a Wittig reagent.
  • Isolate the product via recrystallization (61% yield).

Structural Derivatives and Analogues

CTPB’s versatility stems from modifiable structural components:

VariationExampleProperties
Counterion substitutionIodide (C₆H₁₁PPh₃⁺ I⁻)Enhanced solubility in polar solvents
Alkyl group modificationBenzyltriphenylphosphonium bromideIncreased lipophilicity
Aryl functionalizationMethyl-substituted PPh₃ derivativesAltered electronic properties

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-51-9

Dates

Modify: 2023-08-15

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